molecular formula C9H13NO2 B13593234 4-(1-Amino-3-hydroxypropyl)phenol

4-(1-Amino-3-hydroxypropyl)phenol

Cat. No.: B13593234
M. Wt: 167.20 g/mol
InChI Key: MRJGNRBTXLWPQQ-UHFFFAOYSA-N
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Description

4-(1-Amino-3-hydroxypropyl)phenol is an organic compound with the molecular formula C9H13NO2 It features a phenol group substituted with an amino and a hydroxypropyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(1-Amino-3-hydroxypropyl)phenol can be achieved through several methods. One common approach involves the reaction of 4-hydroxybenzaldehyde with nitromethane to form 4-(nitromethyl)phenol, which is then reduced to 4-(aminomethyl)phenol. This intermediate can be further reacted with epichlorohydrin to yield this compound .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale batch or continuous processes. These methods often utilize catalysts and optimized reaction conditions to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

4-(1-Amino-3-hydroxypropyl)phenol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-(1-Amino-3-hydroxypropyl)phenol has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential role in biochemical pathways and as a probe for studying enzyme activities.

    Medicine: Explored for its potential therapeutic effects, including antioxidant and anti-inflammatory properties.

    Industry: Utilized in the production of polymers, dyes, and other industrial chemicals

Mechanism of Action

The mechanism of action of 4-(1-Amino-3-hydroxypropyl)phenol involves its interaction with various molecular targets. It can act as an antioxidant by scavenging free radicals and chelating metal ions. Additionally, it may modulate cell signaling pathways and gene expression, contributing to its biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(1-Amino-3-hydroxypropyl)phenol is unique due to the presence of both amino and hydroxypropyl groups on the phenol ring. This combination of functional groups imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications .

Properties

Molecular Formula

C9H13NO2

Molecular Weight

167.20 g/mol

IUPAC Name

4-(1-amino-3-hydroxypropyl)phenol

InChI

InChI=1S/C9H13NO2/c10-9(5-6-11)7-1-3-8(12)4-2-7/h1-4,9,11-12H,5-6,10H2

InChI Key

MRJGNRBTXLWPQQ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C(CCO)N)O

Origin of Product

United States

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